2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
Description
2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
2-[(2-bromo-3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-18-16(21-15-9-5-4-8-14(15)19(23)24)10-13(11-17(18)22)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOZHDEEAOQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1NC2=CC=CC=C2C(=O)O)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Intermediate: The initial step involves the formation of a cyclohexenone intermediate through a series of reactions, including aldol condensation and subsequent cyclization.
Bromination: The cyclohexenone intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amination: The brominated cyclohexenone is then reacted with an appropriate amine to form the amino derivative.
Coupling with Benzoic Acid: The final step involves coupling the amino derivative with benzoic acid or its derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves several key steps:
- Formation of Cyclohexenone Intermediate : The synthesis begins with the formation of a cyclohexenone intermediate through reactions such as aldol condensation followed by cyclization.
- Bromination : The cyclohexenone intermediate is brominated using agents like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
- Amination : The brominated cyclohexenone is then reacted with an appropriate amine to yield the amino derivative.
- Coupling with Benzoic Acid : The final step involves coupling the amino derivative with benzoic acid or its derivatives under suitable conditions to produce the target compound .
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
- Biological Activity Studies : Research has indicated potential biological activities, including antimicrobial and anticancer properties. Its interaction with various biological targets makes it a subject of interest for further exploration in pharmacology .
Medicine
- Therapeutic Applications : Investigated for its role in drug development, particularly in creating new therapeutic agents targeting specific diseases. Its structural characteristics may influence its efficacy and mechanism of action against certain conditions .
Industry
- Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials, contributing to advancements in industrial applications .
Case Studies and Research Findings
Several studies have explored the properties and applications of compounds related to 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid:
Antimicrobial Activity
A study highlighted that similar compounds exhibited significant antimicrobial activity against various bacterial strains. For instance, compounds with substituted phenyl groups showed enhanced antibacterial properties when compared to their unsubstituted counterparts .
Antiinflammatory Properties
Research into related quinazolinone derivatives demonstrated promising anti-inflammatory effects, suggesting that modifications to the structure can lead to enhanced therapeutic profiles. This indicates that 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid could similarly possess such properties pending further investigation .
Toxicity Assessments
In silico studies have been conducted to evaluate the toxicity features of related compounds, indicating that structural modifications can significantly alter toxicity profiles. This emphasizes the importance of thorough evaluation before clinical applications .
Mechanism of Action
The mechanism of action of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
- 2-((2-Fluoro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
- 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
Uniqueness
2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups in the compound may confer unique biological properties compared to its analogs.
Biological Activity
2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid (CAS No. 937604-62-1) is a compound of significant interest due to its potential biological activities. The molecular formula of this compound is C19H16BrNO3, and it has been studied for its interactions with various biological targets, including its antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds similar to 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid exhibit selective antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans. The minimal inhibitory concentrations (MICs) of these compounds vary, demonstrating a structure–activity relationship that informs the design of more potent derivatives .
Anticancer Potential
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain derivatives can selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity suggests a promising avenue for developing anticancer therapeutics. The mechanism often involves the inhibition of anti-apoptotic proteins like Bcl-2, which are crucial for cancer cell survival .
The biological activity of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is thought to involve:
1. Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
2. Receptor Interaction: It could modulate receptor activity on cell surfaces, influencing cellular responses.
3. Gene Expression Alteration: The compound may affect the expression of genes related to its biological effects, particularly in cancer cells .
Comparative Analysis with Similar Compounds
The presence of the bromine atom in this compound distinguishes it from similar structures, such as chloro or iodo derivatives. This halogen substitution can significantly influence both reactivity and biological activity. A comparative analysis reveals that brominated compounds often exhibit enhanced biological properties due to their unique interaction profiles with biological targets.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Bromo | C19H16BrNO3 | Antimicrobial, Anticancer |
| 2-Chloro | C19H16ClNO3 | Moderate Antimicrobial |
| 2-Iodo | C19H16INO3 | Variable Activity |
Case Study: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of various derivatives, it was found that certain compounds demonstrated significant selectivity towards cancer cells over normal cells. For example, derivatives with electron-donating groups showed enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB series), indicating a potential for further development as targeted therapies .
Screening for Antimicrobial Activity
A screening of multiple compounds similar to 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid revealed that while most exhibited low overall antibacterial activity, specific structural modifications led to improved efficacy against Gram-positive bacteria. This highlights the importance of structure optimization in drug development .
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid be determined to inform its reactivity?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. Parameters such as unit cell dimensions (e.g., triclinic system with ), space group (), and refinement techniques (using MoKα radiation) should be applied . Data collection at controlled temperatures (e.g., 296 K) minimizes thermal motion artifacts. Hydrogen bonding patterns and torsion angles derived from crystallography can predict reactivity, such as nucleophilic attack at the bromo-substituted site or keto-enol tautomerism .
Q. What synthetic routes are effective for synthesizing this compound, considering bromo and amino substituents?
- Methodological Answer : Multi-step synthesis involving cyclohexenone intermediates and palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could introduce the phenyl group. Bromination at the 2-position of the cyclohexenone ring may use -bromosuccinimide (NBS) under controlled conditions. The amino-benzoic acid moiety can be introduced via nucleophilic substitution or reductive amination, ensuring regioselectivity through protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) .
Advanced Research Questions
Q. How does the electronic environment of the bromo and keto groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict reactivity. The electron-withdrawing bromo and keto groups activate the cyclohexenyl ring for electrophilic substitution but may deactivate the benzoic acid moiety. Experimental validation via Hammett plots or kinetic isotope effects can quantify electronic effects. Contrasting outcomes in coupling efficiency (e.g., Buchwald-Hartwig vs. Ullmann reactions) should be analyzed using mechanistic probes like radical traps or isotopic labeling .
Q. What methodologies are appropriate for assessing the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL framework (2005–2011), which includes:
- 1A. Physical-chemical properties : Measure log , solubility, and hydrolysis rates at varying pH .
- 1B. Biodegradation : Use OECD 301F tests with activated sludge to assess microbial degradation .
- 2. Ecotoxicology : Conduct acute/chronic toxicity assays on Daphnia magna and algal species, comparing LC50 values to structural analogs (e.g., 2-bromo-5-hydroxybenzoic acid) .
Q. How to resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., NMR chemical shift predictions via Gaussian09) against experimental -NMR and IR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement .
- Step 2 : Investigate solvent effects (e.g., DMSO vs. CDCl3) using solvatochromic parameters (ET30 scale) to explain shifts in UV-Vis spectra .
- Step 3 : Cross-reference crystallographic data (e.g., bond lengths from X-ray) with DFT-optimized geometries to identify conformational biases .
Q. What factorial design considerations are critical when evaluating the biological activity of this compound against multiple cell lines?
- Methodological Answer : Use a split-plot design with randomized blocks to account for variability:
- Plots : Cell types (e.g., HeLa, HEK293).
- Subplots : Dosage levels (e.g., 1–100 µM).
- Sub-subplots : Time points (24, 48, 72 hours).
- Replicates : Four replicates per treatment to ensure statistical power (). Normalize data to controls and apply ANOVA with post-hoc Tukey tests .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
